molecular formula C25H18N4O2S B2512959 N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 392249-75-1

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B2512959
CAS No.: 392249-75-1
M. Wt: 438.51
InChI Key: GTHYDWZUBZAQIX-UHFFFAOYSA-N
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Description

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring, a quinoline moiety, and an acetamido group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with acetic anhydride, forming 6-acetamido-1,3-benzothiazole.

    Quinoline Synthesis: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the quinoline carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzothiazole and quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is studied for its potential as a ligand in coordination chemistry and its ability to form complexes with various metal ions.

Biology

Biologically, this compound is investigated for its antimicrobial, antifungal, and anticancer properties. Its structure allows it to interact with biological macromolecules, potentially inhibiting the growth of pathogens or cancer cells.

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents. They may act as enzyme inhibitors or receptor modulators, providing a basis for the development of new drugs.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and carboxamide groups can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions with aromatic residues in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-acetamido-1,3-benzothiazol-2-yl)-3-cyanobenzamide
  • N-(6-acetamido-1,3-benzothiazol-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide
  • N-(6-Acetamido-1,3-benzothiazol-2-yl)-2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

Compared to these similar compounds, N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is unique due to the presence of the quinoline moiety, which can significantly influence its electronic properties and biological activity. The combination of benzothiazole and quinoline structures in a single molecule provides a versatile scaffold for further functionalization and optimization in drug development and material science.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O2S/c1-15(30)26-17-11-12-21-23(13-17)32-25(28-21)29-24(31)19-14-22(16-7-3-2-4-8-16)27-20-10-6-5-9-18(19)20/h2-14H,1H3,(H,26,30)(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHYDWZUBZAQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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